3-[4-(Dimethylamino)phenyl]-2-propene-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-12(2)11-7-5-10(6-8-11)4-3-9-13/h3-8,13H,9H2,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYXGFIMMYWQSC-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 4 Dimethylamino Phenyl 2 Propene 1 Ol
Retrosynthetic Analysis of 3-[4-(Dimethylamino)phenyl]-2-propene-1-ol
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections focus on the formation of the carbon-carbon double bond and the carbon-carbon single bond adjacent to the hydroxyl group.
A key retrosynthetic disconnection is at the double bond, suggesting an olefination reaction. This leads back to 4-(dimethylamino)benzaldehyde (B131446) and a two-carbon synthon that can provide the remaining portion of the molecule. Another significant disconnection can be made at the C1-C2 single bond, pointing towards a reaction that forms this bond, such as an addition of a vinyl nucleophile to an appropriate electrophile.
Precursor Synthesis and Derivatization Approaches
The synthesis of precursors is fundamental to the successful construction of the target molecule. A crucial precursor is 4-(dimethylamino)cinnamaldehyde. wikipedia.orghimedialabs.comnih.govscbt.com This compound can be synthesized via a Claisen-Schmidt condensation between 4-(dimethylamino)benzaldehyde and acetaldehyde.
Once the α,β-unsaturated aldehyde is obtained, derivatization strategies can be employed. For instance, the aldehyde can be reduced to the corresponding allylic alcohol.
Direct Synthesis Strategies for the Allylic Alcohol Moiety
Several direct synthetic methods can be employed to construct the allylic alcohol moiety of this compound.
Wittig and Horner-Wadsworth-Emmons Olefination Routes
The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for alkene synthesis. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orgnih.govlibretexts.org In the context of synthesizing this compound, these reactions would involve the reaction of 4-(dimethylamino)benzaldehyde with an appropriate phosphorus ylide or phosphonate (B1237965) carbanion.
The Wittig reaction would utilize a phosphonium (B103445) ylide, such as one derived from a 2-hydroxyethyltriphenylphosphonium salt. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comwikipedia.orglibretexts.org The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. wikipedia.org
The Horner-Wadsworth-Emmons (HWE) reaction employs a phosphonate carbanion, which is generally more nucleophilic and less basic than the corresponding Wittig reagent. orgsyn.orgwikipedia.orgorganic-chemistry.org This reaction typically provides excellent E-selectivity for the resulting alkene. organic-chemistry.org The water-soluble phosphate (B84403) byproduct of the HWE reaction simplifies product purification. orgsyn.org For the synthesis of the target molecule, a phosphonate ester containing a hydroxyl group or a protected hydroxyl group would be required.
| Olefination Reaction | Reagents | Key Features |
| Wittig Reaction | 4-(dimethylamino)benzaldehyde, (2-hydroxyethyl)triphenylphosphonium salt, strong base | Forms C=C bond; stereoselectivity depends on ylide stability. organic-chemistry.orgwikipedia.org |
| Horner-Wadsworth-Emmons | 4-(dimethylamino)benzaldehyde, phosphonate ester with a hydroxyl group, base | Typically high E-selectivity; water-soluble byproduct. wikipedia.orgorganic-chemistry.org |
Reformatsky and Related Organometallic Reactions for Carbon-Carbon Bond Formation
The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester. wikipedia.orgresearchgate.netorganic-chemistry.org A variation of this reaction could be adapted to synthesize the target allylic alcohol. This would involve reacting 4-(dimethylamino)benzaldehyde with an organozinc reagent derived from an appropriate allyl halide. Organozinc reagents are less reactive than Grignard or organolithium reagents, which can offer greater functional group tolerance. wikipedia.orgorganic-chemistry.org
Other organometallic reactions, such as those involving Grignard or organolithium reagents, could also be employed. For example, the addition of vinylmagnesium bromide to 4-(dimethylamino)benzaldehyde would yield the desired allylic alcohol. Careful control of reaction conditions is necessary to avoid side reactions.
Reduction of α,β-Unsaturated Aldehydes or Ketones
A straightforward approach to this compound is the selective reduction of the corresponding α,β-unsaturated aldehyde, 4-(dimethylamino)cinnamaldehyde. wikipedia.orghimedialabs.comnih.gov The key challenge in this method is the selective reduction of the aldehyde functionality in the presence of the carbon-carbon double bond.
Several reducing agents can achieve this transformation. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reducing agent that can selectively reduce aldehydes and ketones. google.com The reduction is typically carried out in an alcoholic solvent. Other selective reducing agents include diisobutylaluminium hydride (DIBAL-H) and lithium aluminium hydride (LiAlH₄) at low temperatures.
| Reducing Agent | Substrate | Key Features |
| Sodium Borohydride (NaBH₄) | 4-(Dimethylamino)cinnamaldehyde | Mild and selective for aldehydes/ketones. google.com |
| Diisobutylaluminium Hydride (DIBAL-H) | 4-(Dimethylamino)cinnamaldehyde | Effective at low temperatures for selective reduction. |
| Lithium Aluminium Hydride (LiAlH₄) | 4-(Dimethylamino)cinnamaldehyde | Powerful reducing agent; requires careful temperature control for selectivity. |
Multi-component Reaction Architectures
Multi-component reactions (MCRs) offer an efficient approach to complex molecules by combining three or more reactants in a single step. nih.govacs.orgrsc.orgnih.govresearchgate.net While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs could be applied. For instance, a reaction involving 4-(dimethylamino)benzaldehyde, a suitable two-carbon component, and a source of the hydroxyl group could potentially be developed. Such strategies are attractive due to their atom economy and operational simplicity.
Catalytic Synthesis of this compound
The catalytic synthesis of this compound predominantly involves the selective reduction of the aldehyde group in 4-(dimethylamino)cinnamaldehyde, while preserving the carbon-carbon double bond. Both transition metal-catalyzed and organocatalytic methods have been investigated for this type of transformation.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysts are widely employed for the hydrogenation of α,β-unsaturated aldehydes. For the synthesis of cinnamyl alcohol derivatives, palladium and ruthenium-based catalysts have shown significant utility.
Palladium-Catalyzed Hydrogenation: Palladium catalysts are effective for the selective hydrogenation of the carbonyl group in cinnamaldehyde (B126680) and its derivatives. The choice of support and reaction conditions can influence the selectivity towards the desired allylic alcohol over the saturated aldehyde or alcohol. For instance, palladium on various supports can be utilized in transfer hydrogenation reactions, a process that often employs a hydrogen donor like isopropanol (B130326).
A notable example of a related synthesis is the palladium-catalyzed Heck coupling, which can be used to form the carbon skeleton of cinnamyl alcohols. While not a direct synthesis of the title compound from a simple precursor, it represents a powerful tool for constructing the 3-phenyl-2-propene-1-ol framework. For example, the Heck reaction of aryl halides with allyl alcohol can yield cinnamyl alcohol derivatives. A study on the Heck coupling of cinnamyl alcohol itself demonstrated its transformation into saturated arylated aldehydes through a tandem arylation/isomerization process. nih.gov
Ruthenium-Catalyzed Hydrogenation: Ruthenium complexes are also prominent catalysts for the transfer hydrogenation of α,β-unsaturated aldehydes. These reactions often utilize formic acid or isopropanol as the hydrogen source. Ruthenium-catalyzed transfer hydrogenation can achieve high chemoselectivity for the reduction of the aldehyde group, leaving the double bond intact. For example, ruthenium-catalyzed C-C bond-forming transfer hydrogenation allows for the coupling of π-unsaturated compounds with carbonyl electrophiles. nih.gov
A Chinese patent describes a method for synthesizing dimethylamino cinnamyl alcohol from p-dimethylaminobenzaldehyde and ethanol (B145695) using triphenylphosphine under microwave irradiation in a two-phase system, achieving a high yield. While not a direct transition metal-catalyzed reduction of the aldehyde, it highlights an alternative synthetic strategy.
| Catalyst System | Substrate | Product | Yield | Reference |
| Palladium on support | 4-(Dimethylamino)cinnamaldehyde | This compound | High (Implied) | General Knowledge |
| Ruthenium complex | 4-(Dimethylamino)cinnamaldehyde | This compound | High (Implied) | nih.gov |
Table 1: Examples of Transition Metal-Catalyzed Synthesis of Cinnamyl Alcohol Derivatives
Organocatalytic Pathways
Organocatalysis offers a metal-free alternative for the synthesis of allylic alcohols. The Meerwein-Ponndorf-Verley (MPV) reduction is a classic example of an organocatalytic approach for the reduction of aldehydes and ketones.
Meerwein-Ponndorf-Verley (MPV) Reduction: The MPV reduction utilizes a simple and inexpensive aluminum alkoxide, typically aluminum isopropoxide, as the catalyst, with isopropanol serving as the hydride donor. This method is known for its high chemoselectivity in reducing aldehydes and ketones without affecting other functional groups like carbon-carbon double bonds. The reaction is reversible, and the equilibrium is typically driven towards the product by using an excess of the sacrificial alcohol (isopropanol) and removing the acetone (B3395972) byproduct by distillation. wikipedia.orgorganic-chemistry.org The MPV reduction has been successfully applied to the reduction of cinnamaldehyde to cinnamyl alcohol. researchgate.net Given this precedent, it is a viable method for the synthesis of this compound from its corresponding aldehyde. Recent advancements have led to catalytic and highly diastereoselective MPV reductions. organic-chemistry.org
| Catalyst | Hydride Source | Substrate | Product | Selectivity | Reference |
| Aluminum isopropoxide | Isopropanol | 4-(Dimethylamino)cinnamaldehyde | This compound | High for C=O reduction | wikipedia.orgorganic-chemistry.orgresearchgate.net |
Table 2: Organocatalytic Meerwein-Ponndorf-Verley Reduction
Stereoselective Synthesis of this compound
The development of stereoselective methods for the synthesis of chiral allylic alcohols is a significant area of research. While specific diastereoselective and enantioselective syntheses of this compound are not extensively documented in readily available literature, general principles and related examples provide a strong foundation for potential synthetic strategies.
Diastereoselective Approaches
Diastereoselective synthesis of vicinal amino alcohols, which share structural similarities with the target molecule if further functionalized, is a well-established field. researchgate.net Diastereoselective reductions of α-substituted-β-ketoesters or similar precursors can lead to specific diastereomers. For the synthesis of this compound, a diastereoselective approach would be relevant if a chiral center already exists in the molecule or if one is introduced during the synthesis, for example, through the reduction of a chiral ketone precursor. Highly diastereoselective catalytic Meerwein-Ponndorf-Verley reductions of protected α-amino aromatic ketones have been reported to produce ephedrine (B3423809) analogues with high yields and enantiopurity. organic-chemistry.org
Enantioselective Catalysis
Enantioselective catalysis aims to produce a single enantiomer of a chiral molecule. For the synthesis of chiral this compound, two main strategies can be envisioned: the enantioselective reduction of 4-(dimethylamino)cinnamaldehyde or the enantioselective allylation of 4-(dimethylamino)benzaldehyde.
Enantioselective Reduction: The enantioselective reduction of α,β-unsaturated aldehydes can be achieved using chiral catalysts. While a specific catalyst for the dimethylamino-substituted cinnamaldehyde is not prominently reported, chiral rhodium(bisoxazolinylphenyl) catalysts have been shown to be effective for the asymmetric conjugate reduction of similar substrates. organic-chemistry.org
Enantioselective Allylation: A more direct route to chiral allylic alcohols involves the enantioselective addition of an allyl group to an aldehyde. Organocatalysis has emerged as a powerful tool for such transformations. Chiral amino acids and their derivatives have been used as organocatalysts for the enantioselective allylation of aldehydes. For example, L-amino acid-based organocatalysts have been employed in the enantioselective allylation of 4-methoxybenzaldehyde (B44291) with allyltrichlorosilane, achieving good yields and enantioselectivities. researchgate.net Given the electronic similarity between the methoxy (B1213986) and dimethylamino groups, it is plausible that similar catalysts could be effective for the enantioselective allylation of 4-(dimethylamino)benzaldehyde.
| Catalytic Approach | Catalyst Type | Substrate | Potential Product | Key Feature | Related Reference |
| Enantioselective Allylation | Chiral L-amino acid derivative | 4-(Dimethylamino)benzaldehyde | Chiral this compound | Creation of a stereocenter | researchgate.net |
| Enantioselective Bromohydroxylation | Chiral Organocatalyst | This compound | Chiral diol precursor | Functionalization with stereocontrol | semanticscholar.org |
Table 3: Potential Enantioselective Strategies
Advanced Spectroscopic Characterization and Structural Elucidation of 3 4 Dimethylamino Phenyl 2 Propene 1 Ol
Vibrational Spectroscopy for Conformational and Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the conformational landscape of 3-[4-(Dimethylamino)phenyl]-2-propene-1-ol.
Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Absorption Bands
The FTIR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm its molecular structure. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the primary alcohol group, with the broadening resulting from intermolecular hydrogen bonding.
The presence of the aromatic ring would be confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The disubstituted nature of the benzene (B151609) ring can often be inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.
The alkene C=C double bond of the propene chain is expected to show a stretching vibration band around 1640-1680 cm⁻¹. The C-N stretching vibration of the dimethylamino group attached to the aromatic ring would likely appear in the 1360-1250 cm⁻¹ region. Furthermore, the C-O stretching of the primary alcohol would be observed in the 1000-1260 cm⁻¹ range.
Table 1: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Functional Group |
| O-H Stretch | 3200-3600 (broad) | Alcohol |
| Aromatic C-H Stretch | 3000-3100 | Phenyl Group |
| Alkene C-H Stretch | 3010-3095 | Propene Group |
| Aliphatic C-H Stretch | 2850-2960 | Dimethyl Group |
| C=C Stretch (Alkene) | 1640-1680 | Propene Group |
| C=C Stretch (Aromatic) | 1450-1600 | Phenyl Group |
| C-N Stretch | 1360-1250 | Dimethylamino |
| C-O Stretch | 1000-1260 | Primary Alcohol |
| C-H Out-of-Plane Bend | 675-900 | Aromatic/Alkene |
Raman Spectroscopy for Vibrational Modes and Molecular Symmetries
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the C=C stretching vibrations of both the aromatic ring and the propene chain due to their high polarizability. The symmetric stretching of the benzene ring, often weak in the FTIR spectrum, should be prominent in the Raman spectrum.
The dimethylamino group's symmetric C-N stretching and methyl group deformations would also contribute to the Raman spectrum. The inherent symmetry of the para-substituted phenyl ring may lead to distinct and simplified patterns in the Raman spectrum, aiding in the conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
One-Dimensional NMR (¹H, ¹³C) for Chemical Environment Mapping
The ¹H NMR spectrum of this compound would provide a map of the different proton environments. The protons of the dimethylamino group would likely appear as a singlet around 2.9-3.0 ppm. The aromatic protons would resonate in the downfield region (typically 6.5-7.5 ppm), exhibiting a splitting pattern characteristic of a 1,4-disubstituted benzene ring (likely two doublets).
The protons of the propene chain would show characteristic shifts and couplings. The proton attached to the carbon bearing the hydroxyl group (H-1) would be a doublet, coupled to the adjacent alkene proton (H-2). The alkene protons (H-2 and H-3) would appear as multiplets, with their coupling constant providing information about the stereochemistry (cis or trans) of the double bond. The hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
The ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. The carbons of the dimethylamino group would be found in the upfield region. The carbons of the propenyl chain and the aromatic ring would resonate at higher chemical shifts, with the carbon attached to the oxygen appearing at a lower field than the other aliphatic carbons.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| -N(CH₃)₂ | ~2.9-3.0 | Singlet |
| -CH₂OH | ~4.1-4.3 | Doublet |
| -CH=CH-CH₂OH | ~6.1-6.3 | Multiplet |
| Ar-CH=CH- | ~6.4-6.6 | Multiplet |
| Aromatic CH (ortho to NMe₂) | ~6.6-6.8 | Doublet |
| Aromatic CH (ortho to propene) | ~7.2-7.4 | Doublet |
| -OH | Variable | Broad Singlet |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| -N(CH₃)₂ | ~40 |
| -CH₂OH | ~63 |
| C=C (alkene) | ~125-135 |
| Aromatic C (ipso-NMe₂) | ~150 |
| Aromatic C (ortho to NMe₂) | ~112 |
| Aromatic C (ortho to propene) | ~128 |
| Aromatic C (ipso-propene) | ~129 |
Two-Dimensional NMR (COSY, NOESY, HSQC, HMBC) for Through-Bond and Through-Space Correlations
Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals observed in the 1D spectra and for determining the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be observed between the coupled protons of the propene chain, and between the adjacent aromatic protons. This would confirm the connectivity within the spin systems. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each carbon signal based on the already assigned proton signals. sdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. NOESY correlations would be expected between the protons of the dimethylamino group and the adjacent aromatic protons. It could also provide information about the preferred conformation of the propene chain relative to the phenyl ring.
Dynamic NMR for Rotational Barriers and Conformational Exchange
The dimethylamino group attached to the phenyl ring is subject to restricted rotation around the C-N bond due to resonance with the aromatic system. This restricted rotation can be studied using dynamic NMR (DNMR) spectroscopy. montana.edu At low temperatures, the rotation around the C-N bond may become slow on the NMR timescale, leading to the observation of two separate signals for the two methyl groups, which are diastereotopic in this hindered environment.
As the temperature is increased, the rate of rotation increases, causing the two signals to broaden, coalesce into a single broad peak, and finally sharpen into a single singlet at higher temperatures. By analyzing the line shapes of the methyl proton signals at different temperatures, it is possible to calculate the rate of rotation and the free energy of activation (ΔG‡) for the rotational barrier. This provides valuable quantitative information about the electronic and steric effects governing the conformational dynamics of the molecule. nih.govresearchgate.netnih.gov The magnitude of this barrier is influenced by the electronic nature of the substituents on the phenyl ring. The electron-donating nature of the para-hydroxyl group (in the propen-1-ol moiety) would likely influence the degree of delocalization and thus the rotational barrier of the dimethylamino group. researchgate.net
Electronic Absorption and Emission Spectroscopy of this compound
Ultraviolet-Visible (UV-Vis) Absorption for Electronic Transitions
The UV-Vis absorption spectrum of this compound is expected to be dominated by strong intramolecular charge-transfer (ICT) transitions. This is due to the presence of the electron-donating dimethylamino group and the electron-accepting cinnamyl alcohol backbone.
In structurally related chalcones, such as (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one, a strong absorption band is observed in the visible region. nih.gov For instance, in acetonitrile, this related compound exhibits a single absorption band at 417 nm. nih.gov The dimethylamino-substituted chalcones are known for their broad and strong absorption bands in the UV-Vis range, making them potential candidates for various optical applications. nih.gov
The absorption properties of these types of molecules are often solvent-dependent, a phenomenon known as solvatochromism. In more polar solvents, a red shift (bathochromic shift) of the absorption maximum is typically observed, indicating a greater stabilization of the excited state compared to the ground state.
Table 1: Illustrative UV-Vis Absorption Data for a Structurally Similar Chalcone (B49325) Derivative
| Compound Name | Solvent | Absorption Maximum (λmax) |
| (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one | Acetonitrile | 417 nm |
Note: The data in this table is for a structurally related chalcone and is intended to be illustrative of the potential absorption properties of this compound.
Fluorescence and Phosphorescence Spectroscopy for Excited State Dynamics
The fluorescence properties of this compound are anticipated to be significant, given the presence of the strong electron-donating dimethylamino group which often leads to emissive ICT excited states.
For the related chalcone, (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one, fluorescence is observed with an emission maximum that is also sensitive to the solvent environment. nih.gov In acetonitrile, this compound displays a fluorescence peak at 538 nm. nih.gov A significant Stokes shift, the difference between the absorption and emission maxima, is characteristic of compounds exhibiting substantial geometric relaxation in the excited state.
The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is also expected to be highly dependent on the solvent's properties. In related molecules, the quantum yield can vary significantly with solvent polarity and viscosity.
Information regarding the phosphorescence of this compound is not available in the current literature. Phosphorescence is generally weaker and less commonly observed at room temperature for such flexible molecules due to efficient non-radiative decay pathways from the triplet state.
Table 2: Illustrative Fluorescence Data for a Structurally Similar Chalcone Derivative
| Compound Name | Solvent | Fluorescence Maximum (λem) |
| (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one | Acetonitrile | 538 nm |
Note: The data in this table is for a structurally related chalcone and is intended to be illustrative of the potential fluorescence properties of this compound.
Mass Spectrometry (MS) for Fragmentation Pathways and Isotopic Signatures
Specific high-resolution or tandem mass spectrometry data for this compound has not been reported in the reviewed literature. However, the fragmentation behavior can be predicted based on the known fragmentation patterns of related structural motifs, such as cinnamyl alcohol and aromatic amines.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would be crucial for determining the exact mass of the molecular ion of this compound, which has a chemical formula of C11H15NO. This would allow for the unambiguous confirmation of its elemental composition. The high resolution would also be invaluable in determining the elemental formulas of fragment ions, aiding in the elucidation of fragmentation pathways.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragments
Tandem mass spectrometry (MS/MS) would provide detailed structural information by allowing for the isolation and fragmentation of specific ions. For this compound, key fragmentation pathways would likely involve:
Loss of a water molecule (H₂O) from the alcohol functional group, a common fragmentation for alcohols.
Cleavage of the C-C bond adjacent to the oxygen atom , another characteristic fragmentation of alcohols.
Fragmentation of the dimethylamino group , potentially through the loss of a methyl radical (•CH₃).
Cleavage of the propenyl chain .
The mass spectrum of the parent compound, cinnamyl alcohol, shows characteristic fragments that can serve as a basis for predicting the fragmentation of its dimethylamino-substituted derivative.
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| Predicted Fragment | Proposed Neutral Loss |
| [M - H₂O]⁺• | Loss of water |
| [M - •CH₃]⁺ | Loss of a methyl radical |
| [M - •OH]⁺ | Loss of a hydroxyl radical |
Note: This table presents predicted fragment ions based on the general principles of mass spectrometry and the fragmentation of related compounds.
X-ray Crystallography for Solid-State Molecular Architecture
There is no published X-ray crystal structure for this compound in the scientific literature. However, the solid-state conformation and packing can be hypothesized by examining the crystal structures of analogous compounds.
For instance, the crystal structure of a related chalcone, (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one, reveals a non-planar molecular conformation. researchgate.net In this structure, the dihedral angle between the dimethylaminophenyl ring and the thiophene (B33073) ring is 11.4(2)°. researchgate.net The crystal packing is stabilized by a network of intermolecular C-H•••O and C-H•••S interactions. researchgate.net
It is plausible that this compound would also adopt a non-planar conformation in the solid state to minimize steric hindrance. The presence of the hydroxyl group would likely lead to the formation of strong intermolecular hydrogen bonds (O-H•••O or O-H•••N), which would play a dominant role in the crystal packing, potentially leading to the formation of chains or sheets.
Table 4: Illustrative Crystallographic Data for a Structurally Similar Chalcone Derivative
| Compound Name | Crystal System | Space Group | Key Feature |
| (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one | Monoclinic | P2₁/n | Non-planar molecule |
Note: The data in this table is for a structurally related chalcone and is intended to be illustrative of the potential solid-state architecture of this compound.
Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Torsion Angles
Comprehensive searches of crystallographic databases and the scientific literature did not yield any published single-crystal X-ray diffraction data for the specific compound this compound. While crystallographic information is available for structurally related chalcone derivatives, which feature a ketone group in place of the alcohol, this data is not directly transferable to the title compound. The presence of a hydroxyl group in this compound is expected to significantly influence its crystal packing and intermolecular interactions, particularly through hydrogen bonding, leading to different bond lengths, angles, and torsion angles compared to its ketone analogues.
Without experimental X-ray diffraction data, it is not possible to provide the specific bond lengths, bond angles, and torsion angles for this compound. The generation of accurate data tables for these parameters requires a dedicated crystallographic study of the compound.
Crystal Packing and Intermolecular Interactions
To fulfill the request for a detailed analysis of the crystal structure, a single-crystal X-ray diffraction experiment on a suitable crystal of this compound would be necessary.
Computational and Theoretical Investigations of 3 4 Dimethylamino Phenyl 2 Propene 1 Ol
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed insights into electron distribution, molecular orbital energies, and other electronic characteristics that govern the molecule's reactivity and physical properties.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It offers a favorable balance between accuracy and computational cost, making it suitable for medium-sized organic molecules like 3-[4-(Dimethylamino)phenyl]-2-propene-1-ol.
A typical DFT study on this compound would involve geometry optimization to find the lowest energy structure. Using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), key ground state properties can be determined. edu.krd These properties include bond lengths, bond angles, and dihedral angles. For this compound, calculations would likely show a nearly planar conformation for the cinnamyl system due to the conjugated π-system, with the dimethylamino group also being largely coplanar with the benzene (B151609) ring to maximize electron donation. nih.gov
Furthermore, DFT is used to calculate the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. edu.krdnih.gov For this compound, the HOMO is expected to be localized primarily over the electron-rich dimethylaminophenyl group, while the LUMO would be distributed across the conjugated propenol side chain.
Table 1: Predicted Ground State Properties from DFT Calculations
| Property | Predicted Value/Characteristic | Significance |
|---|---|---|
| Optimized Geometry | Near-planar phenyl and propenol groups | Indicates extensive π-conjugation |
| HOMO Energy | Relatively high | Reflects strong electron-donating ability of the dimethylamino group |
| LUMO Energy | Relatively low | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | Small | Suggests high reactivity and potential for color |
Ab Initio Methods for High-Accuracy Calculations
For even greater accuracy, particularly for specific electronic properties, ab initio (from first principles) methods can be employed. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, provide a higher level of theoretical accuracy by more explicitly accounting for electron correlation. These high-accuracy calculations are often used to benchmark results obtained from DFT or to investigate systems where DFT may be less reliable. For this compound, such methods could provide very precise values for properties like the dipole moment, polarizability, and hyperpolarizability, which are important for understanding its interaction with electric fields and its potential in nonlinear optics.
Conformational Analysis and Energy Landscapes
The flexibility of the propenol side chain and the rotation around the phenyl-propenyl bond mean that this compound can exist in multiple conformations. Understanding the relative energies of these conformers is key to predicting the molecule's behavior in different environments.
Potential Energy Surface Scans
To explore the conformational space, potential energy surface (PES) scans are performed. This involves systematically changing a specific dihedral angle (e.g., the angle defining the rotation of the hydroxyl group or the angle between the phenyl ring and the vinyl group) and calculating the energy at each step. This process reveals the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. For this compound, key rotations would be around the C-O bond of the alcohol and the C-C single bond connecting the phenyl ring to the propene chain.
Molecular Mechanics and Molecular Dynamics Simulations
While quantum methods are excellent for static structures, Molecular Mechanics (MM) and Molecular Dynamics (MD) are better suited for studying the dynamic behavior of larger systems or over longer timescales. mdpi.com MM force fields could be used for a rapid initial conformational search to identify plausible low-energy structures.
Following this, MD simulations can provide a picture of how the molecule behaves over time at a given temperature. nih.gov An MD simulation of this compound, either in a vacuum or in a solvent, would reveal the accessible conformations and the frequency of transitions between them. This provides insight into the molecule's flexibility and its average structure in solution.
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting spectroscopic data. By calculating the expected spectra, researchers can confirm the identity and structure of a synthesized compound.
Theoretical calculations of vibrational frequencies using DFT can be correlated with experimental Infrared (IR) and Raman spectra. The computed spectrum for this compound would be expected to show characteristic peaks for the O-H stretch (around 3300-3600 cm⁻¹), C=C stretching of the aromatic ring and alkene, and C-N stretching from the dimethylamino group. pressbooks.pub
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with high accuracy. liverpool.ac.uk The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a standard approach for calculating ¹H and ¹³C NMR spectra. acs.org These predictions are crucial for assigning peaks in experimental spectra and confirming the compound's structural connectivity. nmrdb.org
Finally, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This calculation provides information on the electronic transitions between molecular orbitals. For a conjugated system like this compound, TD-DFT would likely predict strong absorptions in the UV or visible region, corresponding to π-π* transitions, which are responsible for the compound's color and photophysical properties.
Table 2: Predicted Spectroscopic Parameters
| Spectroscopy Type | Key Predicted Feature | Corresponding Structural Moiety |
|---|---|---|
| IR | Broad peak ~3350 cm⁻¹ | O-H stretch (hydrogen-bonded) |
| Peak ~1600 cm⁻¹ | C=C stretch (aromatic and alkene) | |
| ¹H NMR | Signal at 3.4-4.5 ppm | Protons on the oxygen-bearing carbon |
| Signals at 7-8 ppm | Aromatic protons | |
| Signal ~3.0 ppm | N-methyl protons | |
| ¹³C NMR | Signal at 50-80 ppm | Oxygen-bearing carbon |
| Signals at 120-150 ppm | Aromatic and alkene carbons |
| UV-Vis (TD-DFT) | Strong absorption (λₘₐₓ) > 250 nm | π → π* transition of the conjugated system |
Computational NMR Chemical Shift and Coupling Constant Prediction
There are no specific published studies detailing the computational prediction of NMR chemical shifts and coupling constants for this compound. However, modern computational chemistry offers robust methods for such predictions. Techniques like the Gauge-Including Atomic Orbital (GIAO) method, often employed with Density Functional Theory (DFT), are standard for calculating the NMR spectra of organic molecules. researchgate.net Machine learning algorithms are also emerging as powerful tools for the accurate prediction of 1H NMR chemical shifts from chemical structures. nih.govmdpi.com A computational study on this compound would likely involve geometry optimization followed by NMR calculations to provide theoretical chemical shifts for the proton and carbon atoms, which could then be compared with experimental data for structural validation.
Simulated Vibrational Spectra (FTIR, Raman)
Similarly, a specific computational study simulating the Fourier-Transform Infrared (FTIR) and Raman spectra of this compound has not been reported. Computational vibrational analysis is a common practice in chemical research, typically performed using DFT methods. nih.govscielo.org.mx For analogous molecules, researchers have successfully calculated vibrational frequencies and intensities, which correlate well with experimental spectra. researchgate.net Such a study on the target compound would allow for the assignment of specific vibrational modes to the observed spectral bands, providing a deeper understanding of its molecular structure and bonding.
Calculation of Electronic Transitions and Absorption Maxima
While the electronic properties of various chalcones and related molecules containing the 4-(dimethylamino)phenyl chromophore have been investigated computationally, specific data for this compound is absent from the literature. researchgate.netresearchgate.netnih.gov Time-Dependent Density Functional Theory (TD-DFT) is the predominant method for calculating electronic transitions and predicting UV-Vis absorption maxima. researchgate.net These calculations provide insights into the nature of the electronic excitations, such as HOMO-LUMO transitions, and can explain the color and photophysical properties of the compound. For related compounds, studies have focused on intramolecular charge transfer, which is expected to be a significant feature in the electronic spectrum of this compound due to the electron-donating dimethylamino group and the conjugated system. nih.gov
Elucidation of Reaction Mechanisms via Computational Approaches
The scientific literature lacks computational studies on the reaction mechanisms involving this compound. Computational chemistry is a powerful tool for elucidating reaction pathways, identifying transition states, and calculating activation energies.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
No studies have been found that report the localization of transition states or perform Intrinsic Reaction Coordinate (IRC) analysis for reactions involving this compound. These computational techniques are crucial for confirming that a calculated transition state connects the correct reactants and products on the potential energy surface of a reaction.
Free Energy Profiles of Reaction Pathways
There are no published free energy profiles for reaction pathways of this compound. Such profiles, constructed from calculations of the energies of reactants, intermediates, transition states, and products, are essential for understanding the kinetics and thermodynamics of a chemical reaction.
Analysis of Charge Distribution and Molecular Orbitals
Specific analyses of the charge distribution and molecular orbitals for this compound are not available in the current body of scientific literature. However, computational methods such as Natural Bond Orbital (NBO) analysis and Mulliken population analysis are routinely used to investigate these properties in similar molecules. researchgate.netresearchgate.net These analyses provide information on atomic charges, electron delocalization, and hyperconjugative interactions. Furthermore, the examination of frontier molecular orbitals (HOMO and LUMO) is standard practice to understand the electronic properties and reactivity of a molecule. nih.govlumenlearning.com For a molecule like this compound, the HOMO is expected to be localized on the electron-rich dimethylamino-phenyl portion, while the LUMO would likely be distributed over the propenol backbone.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, many-electron wavefunction of a molecule into a more intuitive chemical language of localized bonds, lone pairs, and antibonding orbitals. This approach provides a quantitative framework for understanding intramolecular bonding, charge delocalization, and hyperconjugative interactions that contribute to molecular stability.
A key aspect of NBO analysis is the examination of delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation theory energy of stabilization, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule.
Key Findings from NBO Analysis:
Intramolecular Charge Transfer: A significant intramolecular charge transfer is anticipated from the lone pair of the nitrogen atom in the dimethylamino group to the π* antibonding orbitals of the phenyl ring and the C=C double bond of the propenol chain. This delocalization of electron density contributes to the stabilization of the molecule.
Hyperconjugative Interactions: The analysis would likely reveal strong hyperconjugative interactions. For instance, the interaction between the π orbitals of the phenyl ring and the π* orbitals of the adjacent C=C double bond leads to extended conjugation, a factor that influences the molecule's electronic absorption spectrum and nonlinear optical properties.
Stabilization Energy: The stability of the molecule is enhanced by these charge delocalization events. The NBO analysis provides a quantitative measure of this stabilization in the form of hyperconjugative interaction energies (E(2)).
Table 1: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |
| LP (1) N | π* (C-C) phenyl | 15.8 | 0.28 | 0.062 |
| π (C=C) propenyl | π* (C-C) phenyl | 22.5 | 0.25 | 0.071 |
| π (C-C) phenyl | π* (C=C) propenyl | 18.2 | 0.26 | 0.065 |
Note: The values in this table are representative and intended to illustrate the expected outcomes of an NBO analysis based on studies of structurally similar molecules.
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and symmetry of these orbitals are crucial in determining the feasibility and outcome of a chemical reaction. nih.gov
The HOMO represents the outermost electrons and acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic optical properties. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher tendency to undergo electronic transitions, indicating greater chemical reactivity.
For this compound, the presence of the electron-donating dimethylamino group is expected to raise the energy of the HOMO, while the conjugated π-system influences the energy of both the HOMO and LUMO.
Key Insights from FMO Analysis:
Electron Distribution: The HOMO is likely to be localized primarily on the electron-rich dimethylamino-substituted phenyl ring, indicating that this region is the most susceptible to electrophilic attack. The LUMO, on the other hand, would be distributed over the propenol side chain and the phenyl ring, highlighting the areas prone to nucleophilic attack.
Chemical Reactivity: The HOMO-LUMO energy gap is a key indicator of the molecule's reactivity. A relatively small energy gap would suggest that this compound is a reactive species, capable of participating in various chemical transformations.
Electronic Properties: The HOMO-LUMO gap is also directly related to the electronic absorption properties of the molecule. The energy of the gap corresponds to the energy of the lowest electronic transition, which can be probed by UV-visible spectroscopy.
Table 2: Calculated Frontier Molecular Orbital Properties of this compound
| Parameter | Energy (eV) |
| HOMO | -5.28 |
| LUMO | -1.15 |
| HOMO-LUMO Gap (ΔE) | 4.13 |
Note: These energy values are hypothetical and representative of what would be expected from a quantum chemical calculation on this molecule, based on data from similar compounds.
Global reactivity descriptors can also be derived from the HOMO and LUMO energies, providing further quantitative measures of the molecule's reactivity.
Table 3: Global Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
| Ionization Potential (I) | 5.28 |
| Electron Affinity (A) | 1.15 |
| Electronegativity (χ) | 3.215 |
| Chemical Hardness (η) | 2.065 |
| Chemical Softness (S) | 0.242 |
| Electrophilicity Index (ω) | 2.501 |
Note: These values are calculated from the hypothetical HOMO and LUMO energies presented in Table 2.
Reactivity and Reaction Mechanisms of 3 4 Dimethylamino Phenyl 2 Propene 1 Ol
Reactions Involving the Dimethylamino Group
The dimethylamino group, a tertiary amine attached to the phenyl ring, is a key site of reactivity, primarily due to the lone pair of electrons on the nitrogen atom. This makes the group basic and nucleophilic.
Basicity and Protonation Studies
The nitrogen atom of the dimethylamino group possesses a lone pair of electrons, rendering it basic and susceptible to protonation by acids. The basicity of this group is influenced by the electronic effects of the rest of the molecule. In the case of 3-[4-(Dimethylamino)phenyl]-2-propene-1-ol, the dimethylamino group is conjugated with the phenyl ring and the propenol side chain.
Generally, N,N-dimethylaniline has a pKa value for its conjugate acid of around 5.0. The presence of the electron-donating dimethylamino group increases the electron density on the phenyl ring and, by extension, the availability of the lone pair on the nitrogen for protonation. However, in strongly acidic conditions, the dimethylamino group will be protonated to form a dimethylanilinium ion. stackexchange.com This protonation significantly alters the electronic properties of the aromatic ring, making it electron-withdrawing. stackexchange.com
The equilibrium for the protonation of this compound can be represented as follows:

Figure 1: Protonation of the dimethylamino group.
Studies on related N,N-dimethylaniline derivatives show that substituents on the ring can affect basicity. Electron-donating groups generally increase basicity, while electron-withdrawing groups decrease it. quora.com The propen-1-ol substituent at the para position is weakly deactivating and would be expected to have a minor influence on the basicity of the dimethylamino group compared to unsubstituted N,N-dimethylaniline.
Oxidation Reactions of Tertiary Amines
The tertiary amine functionality of the dimethylamino group can undergo oxidation. The reaction mechanism often involves an initial electron transfer from the nitrogen atom. The oxidation of N,N-dimethylanilines can be achieved with various oxidizing agents. For instance, dimethyldioxirane (B1199080) oxidizes N,N-dimethylanilines to their corresponding N-oxides. lookchem.com The reaction is believed to proceed via a concerted electrophilic mechanism. lookchem.com
The oxidation of N,N-dimethylaniline can also be catalyzed by enzymes such as cytochrome P-450, which proceeds through an N-demethylation pathway. nih.gov Chemical oxidation can also lead to more complex reactions. For example, the oxidation of N,N-dimethylaniline with cupric chloride can yield colored products like crystal violet through the formation of intermediate benzyl- and diphenylmethane (B89790) derivatives. rsc.org The reaction of N,N-dimethylaniline with oxygen, catalyzed by benzoyl peroxide, can result in a chain reaction producing hydrogen peroxide. cdnsciencepub.comcdnsciencepub.com
A general representation of the N-oxide formation is shown below:

Figure 2: Oxidation of the dimethylamino group to an N-oxide.
Quaternization Reactions
As a nucleophile, the tertiary amine can react with alkyl halides in a process known as quaternization to form a quaternary ammonium (B1175870) salt. wikipedia.org This is a type of SN2 reaction where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. masterorganicchemistry.com
The reaction of this compound with an alkyl halide, such as methyl iodide, would yield a quaternary ammonium salt. The reaction rate is dependent on the nature of the alkyl halide, the solvent, and the temperature. researchgate.netgoogle.com
The general scheme for the quaternization reaction is as follows:

Figure 3: Quaternization of the dimethylamino group.
| Reactant | Reagent | Product | Reaction Type |
| This compound | Acid (H-A) | 4-(3-hydroxyprop-1-en-1-yl)-N,N-dimethylanilinium | Protonation |
| This compound | Oxidizing Agent | 3-[4-(Dimethylamino-N-oxide)phenyl]-2-propene-1-ol | N-Oxidation |
| This compound | Alkyl Halide (R-X) | Quaternary Ammonium Salt | Quaternization |
Reactions at the Allylic Alcohol Moiety
The allylic alcohol group is another reactive center in the molecule, participating in both oxidation and reduction reactions.
Oxidation of the Allylic Alcohol to Aldehydes or Carboxylic Acids
The primary allylic alcohol group in this compound can be oxidized to the corresponding aldehyde, 3-[4-(Dimethylamino)phenyl]-2-propenal (4-dimethylaminocinnamaldehyde), or further to the carboxylic acid, 3-[4-(Dimethylamino)phenyl]-2-propenoic acid (4-dimethylaminocinnamic acid). The product obtained depends on the choice of the oxidizing agent and the reaction conditions.
Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically used for the selective oxidation of primary alcohols to aldehydes. vaia.com Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will generally oxidize the primary alcohol to a carboxylic acid. shokubai.org
The selective oxidation of cinnamyl alcohol, a closely related compound, to cinnamaldehyde (B126680) is a well-studied transformation. mdpi.comresearchgate.netrsc.org Supported palladium and platinum nanoparticles are effective catalysts for the aerobic oxidation of cinnamyl alcohol to cinnamaldehyde. shokubai.org Hydrogen peroxide can also be used as an environmentally friendly oxidant.
Further oxidation of the intermediate aldehyde to the carboxylic acid can be achieved using catalysts like silica-supported platinum nanoparticles. researchgate.net

Figure 4: Oxidation of the allylic alcohol to an aldehyde and a carboxylic acid.
| Starting Material | Oxidizing Agent | Major Product |
| This compound | Pyridinium Chlorochromate (PCC) | 3-[4-(Dimethylamino)phenyl]-2-propenal |
| This compound | Potassium Permanganate (KMnO₄) | 3-[4-(Dimethylamino)phenyl]-2-propenoic acid |
| Cinnamyl Alcohol | H₂O₂ over Pt-Bi/C | Cinnamaldehyde |
| Cinnamyl Alcohol | O₂ over Pd/SBA-15 | Cinnamaldehyde shokubai.org |
| Cinnamaldehyde | O₂ over Pt/SBA-15 | Cinnamic Acid shokubai.org |
Reduction of the Alkene Double Bond
The carbon-carbon double bond in the propenyl chain is susceptible to reduction, typically through catalytic hydrogenation. The selective reduction of the C=C double bond in α,β-unsaturated alcohols can be challenging as the C=O bond in the corresponding aldehyde or ketone is also reducible.
In the case of cinnamaldehyde, a related α,β-unsaturated carbonyl compound, selective hydrogenation of the C=C bond to yield 3-phenylpropanal (B7769412) can be achieved using specific catalysts. chempedia.info However, often, both the C=C and C=O bonds are reduced. For α,β-unsaturated aldehydes and ketones, sodium borohydride (B1222165) (NaBH₄) can, under certain conditions, lead to the reduction of the double bond (1,4-reduction). stackexchange.comqub.ac.uk
For this compound, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source would be expected to reduce the alkene double bond to yield 3-[4-(Dimethylamino)phenyl]propan-1-ol.

Figure 5: Reduction of the alkene double bond.
| Substrate | Reagent/Catalyst | Product |
| α,β-Unsaturated Ketones | Pd/C, Ammonium Formate | Saturated Ketones organic-chemistry.org |
| Cinnamaldehyde | Raney Ni-Al alloy in H₂O | 3-Phenylpropan-1-ol lew.ro |
| This compound | H₂, Pd/C | 3-[4-(Dimethylamino)phenyl]propan-1-ol |
Nucleophilic Additions and Substitutions at the Hydroxyl Group
The hydroxyl group of this compound, being an allylic alcohol, undergoes nucleophilic substitution reactions at the C1 carbon with relative ease. The direct substitution of the hydroxyl group is challenging due to it being a poor leaving group. However, under acidic conditions or with specific activating agents, the -OH group can be converted into a better leaving group (e.g., -OH₂⁺), facilitating its departure.
The reaction mechanism is heavily influenced by the stability of the resulting carbocation. The departure of the leaving group from the C1 position generates an allylic carbocation. This intermediate is significantly stabilized by two factors:
Allylic Resonance: The positive charge is delocalized across the C1 and C3 carbons of the propene chain.
Aromatic Ring Conjugation: The carbocation at C3 is benzylic and is further stabilized by resonance with the phenyl ring.
Dimethylamino Group Donation: The strongly electron-donating dimethylamino group at the para position provides substantial resonance stabilization to the benzylic carbocation, making the formation of this intermediate particularly favorable.
This high degree of stabilization suggests that nucleophilic substitutions can proceed readily through an SN1-type mechanism.
Key reactions involving the hydroxyl group include:
Esterification: The alcohol can act as a nucleophile, reacting with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form esters. This is a common nucleophilic acyl substitution reaction.
Etherification: Reaction with alkyl halides or under acid-catalyzed dehydration conditions can lead to the formation of ethers.
Conversion to Alkyl Halides: Reagents like thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or concentrated hydrohalic acids (HX) can replace the hydroxyl group with a halogen. The reaction with HX proceeds via protonation of the alcohol, formation of the highly stabilized carbocation, and subsequent attack by the halide ion.
| Reaction Type | Reagent(s) | Product Type | Mechanism Notes |
| Esterification | R-COOH, H⁺ catalyst | Ester | Nucleophilic acyl substitution |
| R-COCl, Pyridine (B92270) | Ester | Nucleophilic acyl substitution | |
| Etherification | R-X, NaH | Ether | Williamson ether synthesis |
| Conversion to Halide | HBr (conc.) | Allylic Bromide | SN1-type via stabilized carbocation |
| SOCl₂, Pyridine | Allylic Chloride | SNi or SN2 |
Electrophilic Additions to the Alkene (e.g., Halogenation, Hydrohalogenation, Hydration)
The alkene double bond in this compound is susceptible to electrophilic addition reactions. The regioselectivity of these additions is governed by Markovnikov's rule, which dictates that the electrophile adds to the carbon atom of the double bond that results in the formation of the more stable carbocation intermediate.
In this molecule, the addition of an electrophile (E⁺) to the C2 carbon leads to the formation of a carbocation at the C3 position. This carbocation is exceptionally stable due to its benzylic nature and the powerful resonance-donating effect of the para-dimethylamino group. Consequently, the nucleophile (Nu⁻) will attack at the C3 position.
Hydrohalogenation: The reaction with hydrogen halides (e.g., HBr, HCl) proceeds by protonation of the C2 carbon, forming the stable benzylic carbocation at C3, followed by the attack of the halide ion at C3.
Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) typically proceeds through a cyclic halonium ion intermediate. The nucleophilic attack by the halide ion occurs at the more substituted carbon (C3), leading to anti-addition of the two halogen atoms across the double bond.
Hydration: Acid-catalyzed addition of water (hydration) follows the same principle. Protonation at C2 generates the carbocation at C3, which is then attacked by a water molecule. Subsequent deprotonation yields a diol.
| Reaction Type | Reagent(s) | Intermediate | Product | Regiochemistry |
| Hydrohalogenation | HBr | Benzylic carbocation at C3 | 3-Bromo-3-[4-(dimethylamino)phenyl]propane-1-ol | Markovnikov |
| Halogenation | Br₂ in CCl₄ | Cyclic bromonium ion | 2,3-Dibromo-3-[4-(dimethylamino)phenyl]propane-1-ol | Anti-addition |
| Hydration | H₂O, H₂SO₄ (cat.) | Benzylic carbocation at C3 | 3-[4-(Dimethylamino)phenyl]propane-1,2-diol | Markovnikov |
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of the N,N-dimethylamino group. This group is one of the most powerful activating, ortho-, para-directing groups. It donates electron density to the ring via a strong resonance effect (+M effect), making the ortho and para positions particularly nucleophilic. Since the para position is already occupied by the propenol side chain, electrophilic attack is strongly directed to the ortho positions (C3 and C5). The propenol side chain is weakly deactivating, but its influence is negligible compared to the dimethylamino group.
Nitration, Halogenation, and Sulfonation Pathways
The outcome of these reactions is highly dependent on the acidity of the reaction medium.
Halogenation: Under neutral or mildly acidic conditions, halogenation (e.g., with Br₂ in a non-acidic solvent) proceeds rapidly and selectively at the ortho positions. The high activation of the ring means that a Lewis acid catalyst is often not required.
Nitration and Sulfonation: These reactions typically employ strongly acidic conditions (e.g., HNO₃/H₂SO₄ for nitration; fuming H₂SO₄ for sulfonation). In such environments, the basic dimethylamino group is protonated to form an anilinium ion (-N⁺H(CH₃)₂). This protonated group is no longer an activator; instead, it becomes a powerful deactivating, meta-directing group due to its strong electron-withdrawing inductive effect (-I effect). Therefore, under these conditions, the electrophile (NO₂⁺ or SO₃) will be directed to the meta positions relative to the anilinium group (i.e., the C2 and C6 positions).
| Reaction | Reagent(s) | Conditions | Directing Group | Major Product(s) |
| Halogenation | Br₂ | Neutral/Mild | -N(CH₃)₂ (ortho-directing) | 3-[3-Bromo-4-(dimethylamino)phenyl]-2-propene-1-ol and 3-[3,5-Dibromo-4-(dimethylamino)phenyl]-2-propene-1-ol |
| Nitration | HNO₃, H₂SO₄ | Strongly Acidic | -N⁺H(CH₃)₂ (meta-directing) | 3-[2-Nitro-4-(dimethylamino)phenyl]-2-propene-1-ol |
| Sulfonation | Fuming H₂SO₄ | Strongly Acidic | -N⁺H(CH₃)₂ (meta-directing) | 2-(Dimethylamino)-5-(3-hydroxy-1-propen-1-yl)benzenesulfonic acid |
Friedel-Crafts Reactions
Conventional Friedel-Crafts alkylation and acylation reactions generally fail when attempted on substrates containing an amino group, such as this compound. The nitrogen atom of the dimethylamino group is a Lewis base and reacts readily with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) required for the reaction. This acid-base reaction forms a complex that places a positive charge on the nitrogen atom, which strongly deactivates the aromatic ring towards electrophilic attack. This deactivation is more potent than that of a nitro group, effectively preventing the Friedel-Crafts reaction from proceeding.
Pericyclic Reactions Involving the Alkene
Diels-Alder Reactions
The Diels-Alder reaction is a [4+2] cycloaddition that typically occurs between an electron-rich conjugated diene and an electron-poor alkene (the dienophile).
The molecule this compound is not a conjugated diene and thus cannot function as the 4π component in a Diels-Alder reaction. It can, however, potentially act as the 2π component (the dienophile).
The reactivity of a dienophile is crucial. In a standard Diels-Alder reaction, the dienophile is typically substituted with electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO) for favorable interaction with the diene's Highest Occupied Molecular Orbital (HOMO).
The alkene in this compound is conjugated to a phenyl ring bearing a powerful electron-donating group. This makes the double bond electron-rich, raising the energy of its HOMO. Consequently, it is a poor substrate for a normal-demand Diels-Alder reaction.
However, its electron-rich nature makes it a suitable candidate for an inverse-electron-demand Diels-Alder reaction . In this variant, the electronic requirements are reversed: an electron-rich dienophile reacts with an electron-poor diene. Therefore, this compound would be expected to react with dienes substituted with electron-withdrawing groups (e.g., nitro, cyano, carbonyl groups) to form a cyclohexene (B86901) derivative.
Ene Reactions
The ene reaction is a pericyclic reaction involving the transfer of an allylic hydrogen from an alkene (the "ene") to an enophile, resulting in the formation of a new sigma bond and a shifted double bond. In the context of this compound, the allylic protons at the C1 position are available for abstraction by a suitable enophile. The presence of the electron-donating 4-(dimethylamino)phenyl group is expected to increase the electron density of the double bond, thereby enhancing the nucleophilicity of the ene component and potentially facilitating the reaction.
A relevant example of an ene reaction involving a cinnamyl alcohol is its reaction with nitrosocarbonyl mesitylene. In this reaction, the nitrosocarbonyl intermediate, generated in situ, acts as the enophile. The cinnamyl alcohol adds to the nitrosocarbonyl mesitylene, affording a single adduct that results from the C3 addition to the alcohol in the ene reaction. acs.org This reaction proceeds to form a 5-hydroxy-isoxazolidine derivative in fair yields. acs.org This demonstrates that the double bond of the cinnamyl alcohol framework is reactive towards electrophilic enophiles.
The general mechanism for the ene reaction of this compound with an enophile (E=F) would proceed through a concerted, six-membered transition state.
| Step | Description |
| 1 | The enophile approaches the cinnamyl alcohol derivative. |
| 2 | A concerted pericyclic transition state is formed involving the double bond of the cinnamyl alcohol, an allylic hydrogen, and the double bond of the enophile. |
| 3 | The allylic hydrogen is transferred to the enophile, a new C-E bond is formed, and the double bond of the cinnamyl moiety shifts. |
While specific studies on the ene reactions of this compound are not extensively documented, the reactivity of the parent cinnamyl alcohol suggests that this derivative would be a viable substrate for such transformations, particularly with electron-deficient enophiles. acs.org
Rearrangement Reactions (e.g., Claisen, Cope-type Rearrangements)
Pericyclic rearrangement reactions, such as the Claisen and Cope rearrangements, are powerful tools in organic synthesis for the formation of carbon-carbon bonds. These reactions are typically thermally or photochemically induced and proceed through a concerted, cyclic transition state.
Claisen Rearrangement:
The Claisen rearrangement is a mdpi.commdpi.com-sigmatropic rearrangement of an allyl vinyl ether, which upon heating, yields a γ,δ-unsaturated carbonyl compound. masterorganicchemistry.comorganic-chemistry.org For this compound to undergo a Claisen rearrangement, it must first be converted into an appropriate allyl vinyl ether. For instance, reaction with a vinyl ether under acid catalysis would yield the necessary precursor.
The presence of the 4-(dimethylamino)phenyl group would be expected to influence the reaction rate. Electron-donating groups on the aromatic ring can affect the electronic properties of the transition state. Studies on the Claisen rearrangement of cinnamyloxybenzenes have shown that the reaction can be sensitive to solvent polarity, with polar solvents sometimes favoring intermolecular rearrangement pathways over the intramolecular Claisen rearrangement. scirp.org For a vinyl ether of this compound, a similar competition between the desired mdpi.commdpi.com-sigmatropic rearrangement and other pathways could be anticipated.
Cope Rearrangement:
The Cope rearrangement is a mdpi.commdpi.com-sigmatropic rearrangement of a 1,5-diene. wikipedia.orgmasterorganicchemistry.com An important variant is the oxy-Cope rearrangement , where a hydroxyl group is present at the C3 position of the 1,5-diene. The initial product is an enol, which then tautomerizes to a stable carbonyl compound, providing a thermodynamic driving force for the reaction. wikipedia.orgorganic-chemistry.org
To undergo an oxy-Cope rearrangement, this compound would need to be incorporated into a 1,5-diene structure at the C3 position. For example, the addition of a vinyl organometallic reagent to a ketone derived from the oxidation of the starting alcohol could generate the required 1,5-dien-3-ol precursor.
The general scheme for a potential oxy-Cope rearrangement involving a derivative of this compound is as follows:
| Reactant | Reaction Type | Intermediate | Final Product |
| 1,5-dien-3-ol derived from this compound | Oxy-Cope Rearrangement | Enol | γ,δ-Unsaturated aldehyde or ketone |
The reaction rate of the oxy-Cope rearrangement can be dramatically accelerated by the presence of a base (the anionic oxy-Cope rearrangement), which proceeds via a potassium alkoxide intermediate. wikipedia.orgorganic-chemistry.org The strong electron-donating effect of the dimethylamino group on the phenyl ring would likely stabilize any cationic character that might develop in the transition state, although the concerted nature of the reaction means significant charge separation is not typically involved.
Radical Reactions and Mechanisms
The double bond in this compound is susceptible to attack by radical species. The phenyl group provides stability to any adjacent radical intermediates through resonance, and the electron-donating dimethylamino group can further stabilize such intermediates.
A notable example of a radical reaction involving cinnamyl alcohols is their photoinduced trifunctionalization. In a reaction with ethyl bromodifluoroacetate under blue LED irradiation, cinnamyl alcohols can be converted to brominated α,α-difluoro-γ-lactones. researchgate.netacs.org The proposed mechanism involves a radical chain process:
Initiation: A photocatalyst absorbs light and initiates the formation of a CF₂CO₂Et radical from ethyl bromodifluoroacetate.
Propagation:
The CF₂CO₂Et radical adds to the double bond of the cinnamyl alcohol. The addition is likely to occur at the β-position to the phenyl ring, generating a more stable benzylic radical.
This is followed by an intramolecular cyclization (lactonization), where the hydroxyl group attacks the ester carbonyl, yielding a cyclic radical intermediate.
A bromine atom transfer from another molecule of ethyl bromodifluoroacetate to the cyclic radical intermediate gives the final product and regenerates the CF₂CO₂Et radical, which continues the chain.
The presence of the 4-(dimethylamino)phenyl group in this compound would be expected to enhance the rate of the initial radical addition to the double bond due to the increased electron density of the alkene.
Another potential radical pathway is autoxidation, which can occur under more industrially relevant conditions. While the desired product of cinnamyl alcohol oxidation is often cinnamaldehyde, radical-mediated autoxidation can lead to a variety of products. cardiff.ac.uk The use of specific catalysts can sometimes scavenge radical species and improve the selectivity of the oxidation. cardiff.ac.uk
Photochemical Reactivity of this compound
The photochemical reactivity of this compound is expected to be dominated by the presence of the extended π-system, which is analogous to that of stilbene (B7821643) derivatives, particularly those with donor-acceptor substituents. The 4-(dimethylamino) group acts as a strong electron donor, while the phenylpropenol moiety can act as an acceptor, creating a "push-pull" system.
Trans-Cis Isomerization:
A primary photochemical process for stilbenes and related compounds is trans-cis isomerization around the central double bond. researchgate.netnih.gov Upon absorption of UV light, the molecule is promoted to an excited state. In this excited state, the rotational barrier around the double bond is significantly lower, allowing for isomerization. The molecule can then decay back to the ground state as either the trans or cis isomer. For stilbene derivatives with donor-acceptor groups, such as 4-(N,N-dimethylamino)-4′-nitrostilbene, this photoisomerization is a well-studied phenomenon. mdpi.com The quantum yield of isomerization can be influenced by the solvent polarity and the nature of the substituents.
Other Photochemical Pathways:
Besides isomerization, other photochemical reactions are possible for stilbene-like molecules. Under certain conditions, particularly in the presence of oxygen, photocyclization can occur. The cis-isomer can undergo an intramolecular cyclization to form a dihydrophenanthrene derivative, which can then be oxidized to a phenanthrene (B1679779). researchgate.netnih.gov
The presence of the electron-donating dimethylamino group can also lead to the formation of a twisted intramolecular charge transfer (TICT) state upon excitation, which can influence the photophysical properties such as fluorescence and the pathways for non-radiative decay. mdpi.com
A summary of potential photochemical reactions is presented below:
| Reaction Type | Description | Potential Product(s) |
| Trans-Cis Isomerization | Reversible isomerization around the C=C double bond upon photoexcitation. | (Z)-3-[4-(Dimethylamino)phenyl]-2-propene-1-ol |
| Photocyclization | Intramolecular cyclization of the cis-isomer, potentially followed by oxidation. | Dihydrophenanthrene and phenanthrene derivatives |
| Photooxidation | In the presence of oxygen, reaction at the double bond can lead to oxidation products. | Aldehydes, ketones, or epoxides |
The specific photochemical behavior of this compound would require detailed experimental investigation, but the extensive literature on related donor-acceptor stilbenes provides a strong basis for predicting its reactivity. mdpi.comresearchgate.net
Derivatization and Functionalization Strategies for 3 4 Dimethylamino Phenyl 2 Propene 1 Ol
Modification of the Hydroxyl Group
The primary hydroxyl group in 3-[4-(Dimethylamino)phenyl]-2-propene-1-ol is a prime target for derivatization, allowing for the introduction of various functional groups and protective moieties.
Esterification and Etherification Reactions
Esterification: The conversion of the hydroxyl group to an ester is a fundamental transformation that can be achieved through various methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common approach. masterorganicchemistry.com For more sensitive substrates or to achieve higher yields, the use of more reactive acylating agents such as acid anhydrides or acyl chlorides in the presence of a base like pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP) is preferred. organic-chemistry.org These reactions are typically carried out in aprotic solvents. The esterification of this compound can introduce a wide range of functionalities, altering its physical and chemical properties. For instance, reaction with acetic anhydride (B1165640) would yield 3-[4-(dimethylamino)phenyl]-2-propen-1-yl acetate.
Etherification: The formation of ethers from this compound can be accomplished through methods like the Williamson ether synthesis. organic-chemistry.org This involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This method allows for the introduction of a variety of alkyl or aryl groups. For example, reaction with methyl iodide after deprotonation would yield 3-[4-(dimethylamino)phenyl]-1-methoxy-2-propene.
| Reaction Type | Reagents | Product |
|---|---|---|
| Esterification | Acetic Anhydride, Pyridine | 3-[4-(dimethylamino)phenyl]-2-propen-1-yl acetate |
| Esterification | Benzoyl Chloride, Triethylamine (B128534) | 3-[4-(dimethylamino)phenyl]-2-propen-1-yl benzoate |
| Etherification | 1. Sodium Hydride 2. Methyl Iodide | 3-[4-(dimethylamino)phenyl]-1-methoxy-2-propene |
| Etherification | 1. Sodium Hydride 2. Benzyl (B1604629) Bromide | 1-(Benzyloxy)-3-[4-(dimethylamino)phenyl]-2-propene |
Silylation and Protection Strategies
Silylation: The hydroxyl group can be converted into a silyl (B83357) ether, which serves as a common protecting group in organic synthesis. wikipedia.org Silyl ethers are generally stable under a variety of reaction conditions but can be readily cleaved when desired. Common silylating agents include trimethylsilyl (B98337) chloride (TMSCl), tert-butyldimethylsilyl chloride (TBDMSCl), and triisopropylsilyl chloride (TIPSCl), often used in the presence of a base like imidazole (B134444) or triethylamine in a solvent such as dichloromethane (B109758) or dimethylformamide. gelest.commasterorganicchemistry.com The choice of silyl group allows for tuning the stability of the protecting group. wikipedia.org For instance, the reaction of this compound with TBDMSCl and imidazole would yield tert-butyl({3-[4-(dimethylamino)phenyl]prop-2-en-1-yl}oxy)dimethylsilane.
Protection Strategies: Beyond silylation, other protecting groups can be employed to mask the reactivity of the hydroxyl group during multi-step syntheses. organic-chemistry.org These include the formation of acetals, such as tetrahydropyranyl (THP) ethers, by reacting the alcohol with dihydropyran in the presence of an acid catalyst. nih.gov Benzyl ethers, formed via the Williamson ether synthesis using benzyl bromide, are also widely used and can be removed by hydrogenolysis. The selection of a suitable protecting group is crucial and depends on the specific reaction conditions to be employed in subsequent steps.
| Reaction Type | Reagents | Product | Protecting Group |
|---|---|---|---|
| Silylation | Trimethylsilyl chloride (TMSCl), Triethylamine | {3-[4-(Dimethylamino)phenyl]prop-2-en-1-yl}oxy(trimethyl)silane | TMS |
| Silylation | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | tert-Butyl({3-[4-(dimethylamino)phenyl]prop-2-en-1-yl}oxy)dimethylsilane | TBDMS |
| Acetal Formation | 3,4-Dihydropyran, p-Toluenesulfonic acid | 2-({3-[4-(Dimethylamino)phenyl]prop-2-en-1-yl}oxy)tetrahydro-2H-pyran | THP |
| Benzyl Ether Formation | 1. Sodium Hydride 2. Benzyl Bromide | 4-(3-(Benzyloxy)prop-1-en-1-yl)-N,N-dimethylaniline | Bn |
Functionalization of the Alkene Double Bond
The carbon-carbon double bond in this compound is susceptible to a variety of addition reactions, enabling the introduction of new functional groups and the construction of more complex molecular frameworks.
Epoxidation and Dihydroxylation
Epoxidation: The alkene can be converted to an epoxide, a three-membered cyclic ether, using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orgorganic-chemistry.org This reaction is typically carried out in a chlorinated solvent like dichloromethane. The resulting epoxide, (2-{[4-(dimethylamino)phenyl]methyl}oxiran-2-yl)methanol, is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles to introduce a range of functionalities. The Sharpless asymmetric epoxidation is a powerful method for the enantioselective epoxidation of allylic alcohols. libretexts.org
Dihydroxylation: The double bond can be dihydroxylated to form a vicinal diol. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). organic-chemistry.org Anti-dihydroxylation can be accomplished by epoxidation followed by acid-catalyzed hydrolysis of the epoxide. These reactions would convert this compound into 3-[4-(dimethylamino)phenyl]propane-1,2,3-triol.
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond. masterorganicchemistry.com Treatment of this compound with a borane (B79455) reagent such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution, would yield 3-[4-(dimethylamino)phenyl]propane-1,2-diol. redalyc.org This reaction is stereospecific, proceeding via a syn-addition of the hydroborating agent to the double bond. The regioselectivity is governed by both steric and electronic factors, with the boron atom adding to the less substituted carbon of the alkene. redalyc.org
Cyclopropanation
The alkene double bond can undergo cyclopropanation to form a cyclopropyl (B3062369) ring. This can be achieved using various methods, including the Simmons-Smith reaction, which employs diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. Organocatalytic methods have also been developed for enantioselective cyclopropanation. nih.govprinceton.edu For instance, reaction with a carbene or carbenoid precursor in the presence of a suitable catalyst can lead to the formation of {2-[4-(dimethylamino)phenyl]cyclopropyl}methanol. The stereochemistry of the resulting cyclopropane (B1198618) can often be controlled by the choice of reagents and catalyst. nih.gov
| Reaction Type | Reagents | Product |
|---|---|---|
| Epoxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | (2-{[4-(Dimethylamino)phenyl]methyl}oxiran-2-yl)methanol |
| Syn-Dihydroxylation | 1. Osmium Tetroxide (catalytic), NMO 2. NaHSO₃ | 3-[4-(Dimethylamino)phenyl]propane-1,2,3-triol |
| Hydroboration-Oxidation | 1. Borane-THF complex 2. H₂O₂, NaOH | 3-[4-(Dimethylamino)phenyl]propane-1,2-diol |
| Cyclopropanation | Diiodomethane, Zn-Cu couple (Simmons-Smith) | {2-[4-(Dimethylamino)phenyl]cyclopropyl}methanol |
Introduction of New Functionalities onto the Aromatic Ring
The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the dimethylamino group. This directing group preferentially facilitates the introduction of new substituents at the ortho positions relative to itself. While specific studies on the electrophilic substitution of this compound are not extensively documented, the reactivity of analogous compounds, such as cinnamic acid and its derivatives, provides valuable insights into the potential functionalization pathways.
Electrophilic substitution reactions, including nitration, halogenation, and sulfonation, are fundamental methods for modifying aromatic compounds. For instance, the nitration of cinnamic acid derivatives has been shown to proceed, indicating that the aromatic ring in similar structures is susceptible to electrophilic attack. researchgate.netrsc.org Given the activating nature of the dimethylamino group, it is anticipated that this compound would undergo these reactions under milder conditions than unsubstituted or deactivated aromatic systems.
Table 1: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Expected Product(s) |
| Nitration | HNO₃/H₂SO₄ | 3-[2-Nitro-4-(dimethylamino)phenyl]-2-propene-1-ol |
| Bromination | Br₂/FeBr₃ | 3-[2-Bromo-4-(dimethylamino)phenyl]-2-propene-1-ol |
| Sulfonation | Fuming H₂SO₄ | 2-(Dimethylamino)-5-(3-hydroxyprop-1-en-1-yl)benzenesulfonic acid |
The introduction of these new functional groups can significantly alter the molecule's properties. For example, a nitro group can act as an electron-withdrawing group and a precursor for an amino group, which can be further functionalized. Halogenation provides a handle for subsequent cross-coupling reactions to introduce a wide array of other functionalities. Sulfonation can enhance water solubility and introduce a site for further chemical modifications.
Formation of Coordination Compounds with Metal Ions
The molecular structure of this compound possesses two potential coordination sites for metal ions: the nitrogen atom of the dimethylamino group and the oxygen atom of the hydroxyl group. This allows the molecule to act as a ligand in the formation of coordination compounds. The lone pair of electrons on the nitrogen and oxygen atoms can be donated to a metal center, forming a chelate ring and resulting in stable metal complexes.
While specific research on the coordination chemistry of this compound is limited, the coordination behavior of similar ligands provides a basis for predicting its potential. For example, ligands containing both amino and hydroxyl functionalities are well-known to form stable complexes with a variety of transition metals. researchgate.netnih.gov The allyl group in the molecule can also participate in coordination to transition metals, typically in an η³-fashion, which is a common bonding mode for allyl ligands in organometallic chemistry. wikipedia.orgumb.edu
The formation of such metal complexes can lead to materials with interesting catalytic, magnetic, or optical properties. The specific properties of the resulting coordination compounds would depend on the nature of the metal ion, the coordination geometry, and the stoichiometry of the complex.
Table 2: Potential Coordination Modes and Metal Complexes
| Metal Ion | Potential Donor Atoms | Potential Complex Structure |
| Cu(II) | N, O | [Cu(this compound)₂]Cl₂ |
| Pd(II) | N, C=C (allyl) | [Pd(η³-CH(C₆H₄N(CH₃)₂)CHCH₂OH)Cl]₂ |
| Zn(II) | N, O | [Zn(this compound)Cl₂] |
Further research into the synthesis and characterization of metal complexes of this compound could unveil novel compounds with unique structural and functional attributes.
Polymerization or Oligomerization of this compound
The presence of a propenyl group in this compound suggests its potential as a monomer for polymerization and oligomerization reactions. The double bond in the side chain can undergo addition polymerization, leading to the formation of long polymer chains. The resulting polymers would feature the 4-(dimethylamino)phenyl and hydroxyl moieties as pendant groups, which could impart specific properties to the material.
Studies on the polymerization of related compounds, such as cinnamyl esters and 4-vinylbenzyl alcohol, demonstrate the feasibility of polymerizing monomers with similar structures. researchgate.netontosight.aiunivook.comacs.orgscielo.brresearchgate.net Free-radical polymerization is a common method for such monomers, typically initiated by thermal or photochemical decomposition of a radical initiator. polymersource.ca
The polymerization of this compound would be expected to yield a polymer with a polyvinyl backbone. The pendant groups could then be further modified to fine-tune the polymer's properties. For instance, the hydroxyl groups could be esterified or etherified, and the dimethylamino groups could be quaternized to introduce positive charges.
Table 3: Potential Polymerization and Resulting Polymer
| Polymerization Method | Monomer | Resulting Polymer Structure | Potential Properties |
| Free-Radical Polymerization | This compound | Poly(this compound) | Functional polymer with pendant hydroxyl and amino groups, potentially photo-responsive or pH-sensitive. |
The development of polymers and oligomers based on this compound could lead to new materials for a range of applications, including functional coatings, responsive materials, and platforms for bioconjugation.
Future Directions and Emerging Research Avenues in 3 4 Dimethylamino Phenyl 2 Propene 1 Ol Chemistry
Development of Sustainable and Green Synthetic Methodologies
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste, use of renewable resources, and employment of environmentally benign conditions. For 3-[4-(Dimethylamino)phenyl]-2-propene-1-ol, moving beyond traditional multi-step syntheses that often rely on petrochemical starting materials and harsh reagents is a primary goal.
A significant emerging approach is the use of biocatalytic cascades. nih.govrsc.org Research into engineered metabolic pathways in microorganisms like Escherichia coli has demonstrated the potential for producing functionalized aromatic compounds from simple, renewable feedstocks such as glucose and glycerol. nih.govnih.gov A prospective biocatalytic route to this compound could start from L-phenylalanine, utilizing a sequence of enzymes like phenylalanine ammonia (B1221849) lyase (PAL), a tailoring enzyme for para-amination and methylation, a carboxylic acid reductase (CAR), and an alcohol dehydrogenase (ADH) to achieve the final structure under mild, aqueous conditions. rsc.org This approach drastically minimizes environmental impact by using biogenic starting materials. nih.gov
Furthermore, the chemoselective reduction of the corresponding aldehyde, 4-(dimethylamino)cinnamaldehyde, represents another key area for green innovation. Traditional methods may not selectively reduce the aldehyde without affecting the double bond. researchgate.net Biocatalytic reductions using alcohol dehydrogenases from organisms like Bacillus stearothermophilus or various strains of cyanobacteria present a highly selective and sustainable alternative, often requiring no external cofactors and proceeding with near-quantitative conversion and high purity. researchgate.netnih.govresearchgate.net
| Green Synthesis Approach | Key Features | Potential Feedstock | Anticipated Advantages |
| Metabolic Engineering | Multi-enzyme cascade in engineered microbes. nih.govrsc.org | Glucose, Glycerol, L-phenylalanine. nih.gov | Use of renewable resources, reduced waste, ambient reaction conditions. |
| Biocatalytic Reduction | Selective enzymatic reduction of the aldehyde precursor. researchgate.netnih.gov | 4-(Dimethylamino)cinnamaldehyde. | High chemoselectivity, high purity, mild conditions, minimal byproducts. researchgate.net |
| Photobiocatalysis | Use of photosynthetic microorganisms (e.g., cyanobacteria) for cofactor regeneration. researchgate.net | CO2, light. | Utilization of light energy, carbon fixation, high product yield. researchgate.net |
Exploration of Novel Catalytic Transformations
The allylic alcohol moiety in this compound is a versatile functional group ripe for exploration with modern catalytic methods. Future research will likely focus on leveraging this reactivity for the synthesis of complex molecules and novel materials.
One promising area is the metal-free, Brønsted acid-catalyzed deoxygenation of active allylic alcohols, which offers a green alternative to metal-based catalysts. rsc.org This transformation could convert this compound into valuable allylarene derivatives. Another avenue involves asymmetric transfer hydrogenation, where ruthenium catalysts can transform racemic secondary allylic alcohols into optically active secondary alcohols, a process that could be adapted for derivatives of the title compound. core.ac.uk
Furthermore, the electron-rich nature of the dimethylaminophenyl group can influence the reactivity and selectivity of catalytic processes. For instance, in the polymerization of functionalized styrenes, the electronic properties of substituents play a crucial role in determining the stereoselectivity of the resulting polymer. bohrium.comacs.org Catalytic studies on the polymerization of this compound or its derivatives could lead to new functional polymers with unique electronic or optical properties. The development of catalysts for the selective oxidation of the alcohol to the corresponding aldehyde, using green oxidants like O2, is another area of interest, potentially employing catalysts like functionalized carbon nanotube-supported bimetallic nanoparticles. mdpi.com
| Catalytic Transformation | Catalyst Type | Potential Product Class | Significance |
| Asymmetric Allylic Alkylation | Transition Metal (e.g., Pd, Ru) with Chiral Ligands. acs.org | Chiral α-alkylated carbonyl compounds. | Rapid construction of complex chiral molecules. |
| Enantioselective Haloazidation | Titanium-based catalyst with chiral Schiff base. nih.gov | Chiral haloamines. | Access to valuable nitrogen-containing building blocks. nih.gov |
| Polymerization | Rare-Earth-Metal Complexes. bohrium.comacs.org | Functionalized Polystyrenes. | Creation of novel materials with tunable properties. bohrium.com |
| Selective Oxidation | Supported Ag-Co Nanoparticles. mdpi.com | 4-(Dimethylamino)cinnamaldehyde. | Green synthesis of a valuable chemical intermediate. |
In-depth Investigations of Excited State Dynamics and Photophysical Processes
The structure of this compound is analogous to donor-π-acceptor (D-π-A) chromophores, which are known for their interesting photophysical properties, including intramolecular charge transfer (ICT). acs.orgnih.gov The dimethylamino group acts as a strong electron donor, connected via a π-conjugated bridge to the vinyl alcohol moiety. This arrangement suggests that upon photoexcitation, a significant redistribution of electron density could occur, leading to a highly polar excited state.
Future research will employ ultrafast spectroscopic techniques, such as femtosecond transient absorption, to map the entire deactivation pathway of the excited state. acs.org These studies will aim to identify the nature of the initially formed Franck-Condon state and track its evolution into potential charge transfer states. aip.orgnih.gov Understanding the dynamics of these processes is crucial for designing molecules with specific optical properties, such as large two-photon absorption cross-sections, which are desirable for applications in bioimaging and photodynamic therapy. acs.org The competition between fluorescence, isomerization, and intersystem crossing to triplet states will be a key area of investigation, as these pathways dictate the molecule's utility as an emitter or a photosensitizer. nih.govkaust.edu.saresearchgate.net
Application of Machine Learning and AI in Predicting Reactivity and Designing Derivatives
The intersection of artificial intelligence (AI) and chemistry is poised to revolutionize molecular discovery and process optimization. nih.gov For a molecule like this compound, machine learning (ML) models can be trained on large reaction databases to predict the outcomes of unknown reactions, identify optimal reaction conditions (catalysts, solvents, temperature), and even suggest novel synthetic pathways. mit.edunih.govacs.org
| AI/ML Application | Methodology | Objective | Potential Impact |
| Reaction Outcome Prediction | Neural networks trained on patent/literature reaction data. mit.eduacs.org | Predict major products and yields for novel substrate/reagent combinations. | Reduce experimental failures, accelerate synthesis planning. mit.edu |
| Condition Optimization | Models trained on databases like Reaxys to recommend catalysts, solvents, and temperatures. nih.gov | Accelerate the development and optimization of chemical processes. | Increased efficiency and reduced resource consumption in synthesis. |
| De Novo Molecular Design | Generative models coupled with DFT or other property simulators. acs.orgnih.gov | Discover novel derivatives with optimized photophysical or chemical properties. | Rapid identification of high-performance molecules for specific applications. nims.go.jp |
| Mechanism Interpretation | Analysis of molecular descriptors (sterics, orbitals) with ML models. eurekalert.org | Gain deeper understanding of factors controlling reaction selectivity. | Design more selective and efficient catalytic systems. |
Comprehensive Studies of Solvent Effects on Reactivity and Spectroscopy
The influence of the local environment on chemical processes is profound. For this compound, the solvent can dramatically affect both its reactivity and its spectroscopic properties. Future studies will focus on developing a quantitative understanding of these solvent effects.
In terms of reactivity, the rates of reactions involving allylic alcohols can vary by orders of magnitude depending on the solvent. cdnsciencepub.comresearchgate.net This is often related to the solvent's ability to stabilize transition states or solvate reactive intermediates. Systematic studies across a range of solvents with varying polarity, viscosity, and hydrogen-bonding capabilities will be essential to optimize reaction conditions for transformations involving this compound.
Spectroscopically, the compound is expected to exhibit solvatochromism, where the color or absorption/emission wavelength changes with solvent polarity. wikipedia.org This phenomenon arises from the differential stabilization of the ground and excited states by the solvent. nih.gov For D-π-A systems like this, an increase in solvent polarity typically stabilizes the more polar ICT excited state, leading to a bathochromic (red) shift in fluorescence. wikipedia.orgacs.org Detailed solvatochromic studies, correlating spectral shifts with solvent polarity scales (like the Reichardt ET(30) scale), can provide valuable information about the change in dipole moment upon excitation. nih.gov This understanding is fundamental for developing solvent-sensitive fluorescent probes for chemical and biological sensing. acs.org
Q & A
Basic Research Questions
Q. What are the recommended synthesis methods for 3-[4-(Dimethylamino)phenyl]-2-propene-1-ol?
- Methodological Answer : A Claisen-Schmidt condensation is a viable approach. React 4-(dimethylamino)benzaldehyde with a ketone (e.g., acetone) in ethanol under acidic conditions (e.g., thionyl chloride as a catalyst) to form the α,β-unsaturated ketone intermediate. Subsequent reduction of the ketone to the alcohol can be achieved using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC). Purify the product using column chromatography with a polar stationary phase (e.g., silica gel) and a gradient eluent system (hexane/ethyl acetate).
Q. How can the structural identity of this compound be confirmed?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Identify the hydroxyl proton (δ ~1.5-2.5 ppm, broad) and conjugated alkene protons (δ ~6.5-7.5 ppm). The dimethylamino group’s singlet appears at δ ~2.8-3.2 ppm .
- IR : Confirm the O–H stretch (~3200-3500 cm⁻¹) and C=C stretch (~1600 cm⁻¹).
- Mass Spectrometry (MS) : Look for the molecular ion peak at m/z 191 (C₁₁H₁₅NO) and fragmentation patterns consistent with the propenol backbone.
- X-ray Crystallography : Resolve crystal structures to confirm bond angles and spatial arrangement, as demonstrated for related compounds .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
- First Aid : For skin contact, rinse immediately with water for 15 minutes. If inhaled, move to fresh air and administer oxygen if breathing is labored. Consult a physician and provide the safety data sheet (SDS) .
- Storage : Keep in a cool, dry place (<25°C) away from oxidizing agents. Use amber glass bottles to prevent photodegradation .
Advanced Research Questions
Q. What reaction pathways are plausible for this compound under basic or acidic conditions?
- Methodological Answer :
- Acidic Conditions : Protonation of the hydroxyl group may lead to dehydration, forming the corresponding allylic carbocation. This can undergo electrophilic aromatic substitution with the dimethylamino group acting as an electron donor .
- Basic Conditions : Deprotonation of the hydroxyl group could generate an alkoxide, facilitating nucleophilic attacks (e.g., Michael addition to α,β-unsaturated carbonyls).
- Experimental Design : Use pH-controlled reactors (e.g., buffered solutions at pH 2 and 12) to isolate intermediates. Monitor via HPLC and compare with computational predictions (DFT calculations) .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?
- Methodological Answer :
- Comparative Analysis : Cross-validate experimental NMR data with computational tools (e.g., ACD/Labs or ChemDraw simulations). For example, discrepancies in aromatic proton shifts may arise from solvent effects or hydrogen bonding .
- Dynamic Effects : Perform variable-temperature NMR to assess conformational flexibility. Rotating-frame Overhauser effect spectroscopy (ROESY) can identify spatial proximities between protons .
Q. What strategies are effective for determining enantiomeric purity in chiral derivatives?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak® IA column with a hexane/isopropanol mobile phase. Compare retention times with racemic mixtures .
- Circular Dichroism (CD) : Correlate CD spectra with known enantiomers. For example, the (S)-enantiomer of related compounds shows a distinct Cotton effect at 220-250 nm .
- Synthetic Derivatization : Convert the alcohol to a Mosher ester and analyze via ¹H NMR for diastereomeric splitting .
Q. How does the compound’s stability vary under thermal or photolytic stress?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Heat samples at 5°C/min under nitrogen. Degradation onset temperatures (>150°C) indicate thermal stability .
- Photostability Testing : Expose to UV light (λ = 254 nm) for 48 hours. Monitor decomposition via GC-MS; the dimethylamino group may undergo N-demethylation under prolonged exposure .
- Accelerated Stability Studies : Store at 40°C/75% relative humidity for 4 weeks. Quantify degradation products (e.g., quinone derivatives) using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
